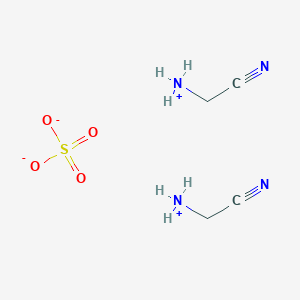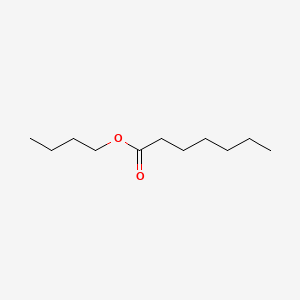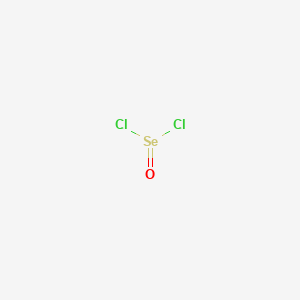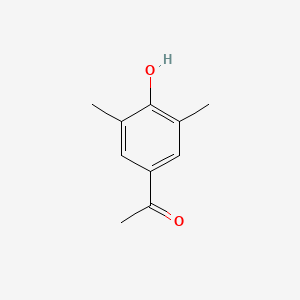
3,5-Diméthyl-4-hydroxyacétophénone
Vue d'ensemble
Description
4’-Hydroxy-3’,5’-dimethylacetophenone is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone . The compound appears as a white to light yellow-brown crystalline powder .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy-3’,5’-dimethylacetophenone consists of a benzene ring substituted with two methyl groups, a hydroxyl group, and an acetyl group . The average molecular mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Physical And Chemical Properties Analysis
4’-Hydroxy-3’,5’-dimethylacetophenone has a melting point of 151-155 °C (lit.) . Its molecular weight is 164.20 . The compound’s linear formula is (CH3)2C6H2(OH)COCH3 .Applications De Recherche Scientifique
Transformation Mediée par Agrobacterium (TMA)
3,5-Diméthyl-4-hydroxyacétophénone : a été utilisé dans le domaine du génie génétique, en particulier dans le protocole de transformation médiée par Agrobacterium (TMA). Il active les gènes de virulence (vir) du plasmide induisant la tumeur (Ti) d'Agrobacterium tumefaciens, ce qui est une étape cruciale pour le transfert de l'ADN-T vers les cellules végétales .
Synthèse d'agents anti-inflammatoires
Ce composé a montré un potentiel dans la synthèse d'agents anti-inflammatoires. Il a été utilisé pour étudier les effets sur la production de cytokines pro-inflammatoires comme IL-1β, IL-6 et TNF-α, ainsi que la cytokine anti-inflammatoire IL-10 dans les macrophages stimulés par le lipopolysaccharide (LPS) .
Intermédiaire de Synthèse Organique
En tant qu'intermédiaire dans la synthèse organique, This compound sert de bloc de construction pour diverses réactions chimiques. Il peut être utilisé pour synthétiser des molécules plus complexes, y compris des produits pharmaceutiques et des produits agrochimiques .
Chromatographie et Spectrométrie de Masse
En chimie analytique, en particulier en chromatographie et en spectrométrie de masse, ce composé peut être utilisé comme matériau standard ou de référence en raison de ses propriétés et de sa structure bien définies .
Recherche en Science des Matériaux
Les propriétés structurelles uniques du composé en font un candidat pour la recherche en science des matériaux, en particulier dans le développement de nouveaux matériaux polymères et revêtements qui nécessitent des architectures moléculaires spécifiques .
Applications Photocatalytiques
La recherche sur les applications photocatalytiques implique souvent This compound en raison de son potentiel à absorber la lumière et à initier des réactions chimiques, ce qui est précieux dans les processus de nettoyage de l'environnement .
Industrie des Arômes et des Parfums
Dans l'industrie des arômes et des parfums, ce composé peut être utilisé pour synthétiser des composés qui imitent les senteurs naturelles ou améliorent les saveurs des produits alimentaires .
Recherche Antimicrobienne
Enfin, This compound est étudié pour ses propriétés antimicrobiennes, ce qui pourrait conduire au développement de nouveaux agents antibactériens et antifongiques .
Mécanisme D'action
Target of Action
3,5-Dimethyl-4-hydroxyacetophenone primarily targets a diverse set of plant pathogenic bacteria . It has been shown to inhibit the growth of Pseudomonas bacteria .
Mode of Action
The compound interacts with its targets by inhibiting bacterial metabolism and proliferation . Instead, the mode of action could be depolarization of the bacterial cell membrane .
Biochemical Pathways
3,5-Dimethyl-4-hydroxyacetophenone affects the pattern-triggered immunity (PTI) responses in plants . When combined with hydrogen peroxide and peroxidase, components of the mix act synergistically to inhibit bacterial metabolism and proliferation rapidly in a wide range of plant pathogens .
Pharmacokinetics
The compound’s rapid inhibition of bacterial metabolism suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3,5-Dimethyl-4-hydroxyacetophenone’s action include the rapid inhibition of bacterial metabolism and proliferation . This effect is related to depolarization rather than to permeabilization of the bacterial cell membrane .
Action Environment
The compound’s role in plant immunity suggests it may be influenced by factors such as the presence of pathogens and the plant’s immune response .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that this compound can be used in the synthesis of flavones , which are a class of natural products with a wide range of pharmacological properties .
Molecular Mechanism
It is known that this compound can be used in the synthesis of flavones , but the exact molecular interactions involved in this process are not clear.
Propriétés
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-7(2)10(6)12/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWPKXVVEOGKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275388 | |
| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5325-04-2 | |
| Record name | 5325-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxy-3',5'-dimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4′-Hydroxy-3′,5′-dimethylacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEH7JYU4DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

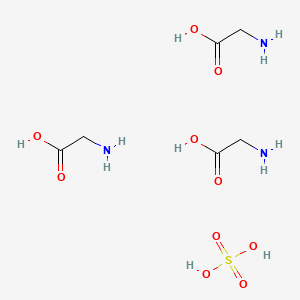
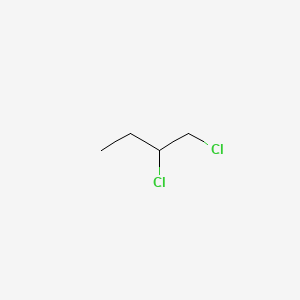

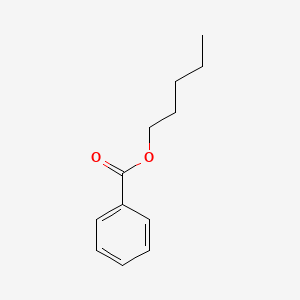
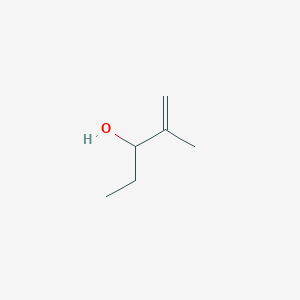
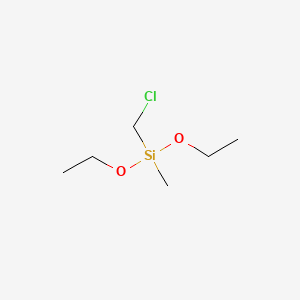


![Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1580528.png)

